(1R,3R,4R)-3-[(1S)-1-acetamido-2-ethyl-butyl]-4-guanidino-cyclopentanecarboxylic acid
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Overview
Description
BCX-1827 is a cyclopentane derivative that functions as a neuraminidase inhibitor. It has shown potential in treating influenza by inhibiting the neuraminidase enzyme, which is crucial for the replication and spread of the influenza virus .
Preparation Methods
The synthesis of BCX-1827 involves the preparation of cyclopentane derivatives. The synthetic route typically includes the following steps:
Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.
Functionalization: Introduction of functional groups necessary for neuraminidase inhibition.
Purification: The compound is purified using techniques such as chromatography to achieve the desired purity.
Industrial production methods for BCX-1827 would likely involve scaling up these synthetic routes while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
BCX-1827 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BCX-1827 has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of neuraminidase inhibition.
Biology: It is used to study the role of neuraminidase in viral replication and spread.
Medicine: It has potential as an antiviral drug for treating influenza.
Industry: It can be used in the development of new antiviral drugs.
Mechanism of Action
BCX-1827 exerts its effects by inhibiting the neuraminidase enzyme. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, BCX-1827 prevents the spread of the virus to new cells. The molecular targets and pathways involved include the active site of the neuraminidase enzyme and the subsequent inhibition of viral replication .
Comparison with Similar Compounds
BCX-1827 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. it has shown equal or better efficacy in some studies. Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
BCX-1812: Another cyclopentane derivative with neuraminidase inhibitory activity.
BCX-1827 is unique due to its specific chemical structure and its potential for higher efficacy in certain conditions.
Properties
Molecular Formula |
C15H28N4O3 |
---|---|
Molecular Weight |
312.41 g/mol |
IUPAC Name |
(1R,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O3/c1-4-9(5-2)13(18-8(3)20)11-6-10(14(21)22)7-12(11)19-15(16)17/h9-13H,4-7H2,1-3H3,(H,18,20)(H,21,22)(H4,16,17,19)/t10-,11-,12-,13+/m1/s1 |
InChI Key |
FOCBRFMNUQOMCY-LPWJVIDDSA-N |
Isomeric SMILES |
CCC(CC)[C@@H]([C@@H]1C[C@H](C[C@H]1N=C(N)N)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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